molecular formula C7H6ClN3 B1276913 2-Amino-6-chloro-4-methylnicotinonitrile CAS No. 52982-90-8

2-Amino-6-chloro-4-methylnicotinonitrile

Cat. No. B1276913
CAS RN: 52982-90-8
M. Wt: 167.59 g/mol
InChI Key: NWBGQBHPVHVALZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-methylnicotinonitrile is a chemical compound that is part of a broader class of nicotinonitriles. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided focus on derivatives of nicotinonitrile and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives is an area of active research. One paper describes an eco-friendly and efficient method for synthesizing 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid under solvent-free conditions . This method emphasizes the importance of high yields, ease of purification, and the ability to reuse the catalyst, which are crucial for sustainable and cost-effective chemical production.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives can be complex and requires advanced techniques to elucidate. A study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) used single crystal X-ray diffraction to determine its crystal structure, revealing two independent molecules with similar geometric parameters but different environments . Additionally, density functional theory (DFT) and DFT dispersion corrected (DFT-D3) calculations were applied to study the structural and chemical properties of ADPN, highlighting the significant effects of dispersion forces on the stability of the crystal and the role of hydrogen bond interactions in the dimerization process.

Chemical Reactions Analysis

The chemical reactions involving nicotinonitrile derivatives can lead to various products, depending on the conditions and reactants used. For instance, the synthesis of 2-chloro-5-hydroxynicotinonitrile was achieved through a convenient method starting from 5-amino-2-chloro-3-methylpyridine . This intermediate plays a role in the total synthesis of a hydroxylated metabolite of a specific cyanopyridine, demonstrating the versatility of nicotinonitrile derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. The study using DFT-D3 calculations provides insights into the chemical properties of ADPN, such as the impact of molecular orbital interactions on hydrogen bonding and dimer formation . These properties are essential for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

Scientific Research Applications

Chemical Synthesis

2-Amino-6-chloro-4-methylnicotinonitrile serves as a versatile intermediate in organic synthesis. For instance, Dyadyuchenko et al. (2021) demonstrated its use in producing triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide through regioselective nucleophilic substitution (Dyadyuchenko et al., 2021). Similarly, Deyanov and Konshin (2004) synthesized 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine and other compounds through reactions involving this chemical (Deyanov & Konshin, 2004).

Medicinal Chemistry

In medicinal chemistry, this compound is a key precursor in synthesizing potential therapeutic agents. For example, Mansour et al. (2021) utilized it to create various derivatives like pyrimidine and thiourea, with potential anticancer properties (Mansour et al., 2021).

Agricultural Chemistry

In agriculture, the compound has been studied for its role in nitrification inhibition. Srivastava et al. (2016) investigated 2-amino 4-chloro 6-methyl pyrimidine as a nitrification inhibitor in soil, highlighting its potential to enhance nitrogenous fertilizer efficiency (Srivastava et al., 2016).

Materials Science

In materials science, this chemical's derivatives have been explored for various applications. For instance, the synthesis and characterization of 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile were studied for its non-linear optical properties, indicating its potential in materials science applications (Eşme, 2021).

Green Chemistry

2-Amino-6-chloro-4-methylnicotinonitrile is also involved in green chemistry developments. Ghashang et al. (2014) described an eco-friendly synthesis method for derivatives of this compound, emphasizing the importance of sustainable chemical practices (Ghashang et al., 2014).

Safety And Hazards

2-Amino-6-chloro-4-methylnicotinonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H313, H315, H320, indicating that it is harmful if swallowed, may be harmful in contact with skin or if inhaled, causes skin irritation, and causes eye irritation . Precautionary statements include P202, P261, P280, advising not to handle until all safety precautions have been read and understood, to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-6-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(8)11-7(10)5(4)3-9/h2H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBGQBHPVHVALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238962
Record name 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-4-methylnicotinonitrile

CAS RN

52982-90-8
Record name 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52982-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-4-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonitrile, 2-amino-6-chloro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
… 6-Amino-2-chloro-4-methylnicotinonitrile is a side product in the synthesis of 2-amino-6-chloro-4-methylnicotinonitrile. It was separated from the main product by flash chromatography. …
Number of citations: 10 pubs.acs.org

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